TRF Acetate

Description

TRF Acetate, also known as Trifluoroacetic Acid Acetate, is an organofluorine compound with the chemical formula CF₃CO₂H. It is a haloacetic acid, characterized by the replacement of all three hydrogen atoms in the acetyl group with fluorine atoms. This compound is a colorless liquid with a pungent, vinegar-like odor. Trifluoroacetic Acid Acetate is widely used in organic chemistry due to its strong acidity and unique chemical properties.

Properties

Molecular Formula |

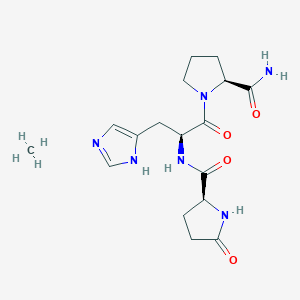

C17H26N6O4 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;methane |

InChI |

InChI=1S/C16H22N6O4.CH4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10;/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25);1H4/t10-,11-,12-;/m0./s1 |

InChI Key |

PTWZSODKWRVMST-LFELFHSZSA-N |

Isomeric SMILES |

C.C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N |

Canonical SMILES |

C.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoroacetic Acid Acetate is typically synthesized through the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride: [ \text{CH}_3\text{COCl} + 4 \text{HF} \rightarrow \text{CF}_3\text{COF} + 3 \text{H}_2 + \text{HCl} ] [ \text{CF}_3\text{COF} + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{COOH} + \text{HF} ]

Industrial Production Methods: In industrial settings, Trifluoroacetic Acid Acetate is produced using large-scale electrofluorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves the use of specialized equipment to handle the highly corrosive nature of the reactants and products.

Chemical Reactions Analysis

Types of Reactions: Trifluoroacetic Acid Acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trifluoroacetate salts.

Reduction: It can be reduced to form trifluoroethanol.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products:

Oxidation: Trifluoroacetate salts.

Reduction: Trifluoroethanol.

Substitution: Various substituted trifluoroacetate derivatives.

Scientific Research Applications

Trifluoroacetic Acid Acetate has a wide range of applications in scientific research, including:

Chemistry: It is used as a strong acid catalyst in various organic reactions, including esterifications and polymerizations.

Biology: It is used in peptide synthesis and protein purification due to its ability to cleave peptide bonds.

Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in drug discovery.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Trifluoroacetic Acid Acetate involves its strong acidity and ability to donate protons. It can protonate various functional groups, facilitating chemical reactions. In biological systems, it can cleave peptide bonds by protonating the amide nitrogen, leading to the breakdown of proteins.

Comparison with Similar Compounds

Acetic Acid: Similar in structure but lacks the fluorine atoms, making it less acidic.

Trichloroacetic Acid: Similar in structure but has chlorine atoms instead of fluorine, making it less acidic and less reactive.

Perfluoroacetic Acid: Similar in structure but has a perfluorinated carbon chain, making it more hydrophobic and less reactive.

Uniqueness: Trifluoroacetic Acid Acetate is unique due to its high acidity, strong electron-withdrawing trifluoromethyl group, and ability to participate in a wide range of chemical reactions. Its strong acidity and reactivity make it a valuable reagent in both research and industrial applications.

Q & A

Q. How to prepare stable stock solutions of TRF Acetate for in vitro studies?

- Methodological Answer : this compound (C₁₆H₂₂N₆O₄·3/2C₂H₄O₂) is soluble in DMSO (27.5 mg/mL, 65.1 mM) and water (50 mg/mL). For in vitro work, prepare stock solutions in DMSO at 10 mM, aliquot into single-use volumes, and store at -80°C to prevent hydrolysis. Always include vehicle controls (e.g., DMSO-only) to account for solvent effects. Adjust pH to 6.0–7.0 for aqueous studies to mimic physiological conditions .

Q. What are the optimal storage conditions to maintain this compound stability?

- Methodological Answer : Lyophilized powder should be stored at -20°C in airtight, moisture-free containers. Reconstituted solutions in DMSO or water are stable for 1 year at -80°C. Avoid freeze-thaw cycles by aliquoting into single-use vials. Monitor degradation via HPLC or mass spectrometry if stored beyond 12 months .

Q. How to select appropriate in vitro models for studying this compound’s thyrotropin-releasing activity?

- Methodological Answer : Use pituitary cell lines (e.g., GH3 rat pituitary cells) or primary cultures from rodent anterior pituitary glands. Validate responsiveness via cAMP assays or TSH/prolactin ELISA. Include positive controls (e.g., synthetic TRH) and negative controls (vehicle + receptor antagonists like atosiban) to confirm specificity .

Q. What key parameters should be measured to assess this compound’s biological activity?

- Methodological Answer : Quantify thyrotropin (TSH) and prolactin release via ELISA or radioimmunoassay. Measure intracellular calcium flux (Ca²⁺ imaging) or cAMP levels (FRET-based assays) to confirm receptor activation. Dose-response curves (0.1–100 nM) are critical to establish EC₅₀ values .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s effects across model organisms (e.g., hyperthermia in rats vs. growth regulation in C. elegans)?

- Methodological Answer : Cross-species discrepancies may arise from receptor isoform differences or metabolic pathways. Conduct comparative studies using:

Q. What experimental designs are recommended for analyzing dose-dependent effects of this compound in vivo?

- Methodological Answer : Use a longitudinal design with:

- Dose tiers : 0.1, 1, 10 mg/kg (intraperitoneal or intravenous administration).

- Time-series sampling : Collect blood/tissue at 15, 30, 60, 120 mins post-injection.

- Controls : Include sham-operated animals and TRH receptor antagonists. Statistical power analysis (≥6 animals/group) is essential to mitigate variability .

Q. How to validate methodologies in published this compound studies for reproducibility?

- Methodological Answer : Critically assess:

Q. What strategies mitigate batch variability in this compound synthesis for longitudinal studies?

Q. How to integrate omics data (transcriptomics, proteomics) to elucidate this compound’s mechanisms?

- Methodological Answer : Pair hormone release assays with:

Q. How to design a scoping review to map this compound’s applications in neuroendocrinology?

- Methodological Answer :

Follow Arksey & O’Malley’s framework:

Define research questions : “What are this compound’s non-canonical roles beyond TSH regulation?”

Search databases : PubMed, Embase, Web of Science (keywords: “this compound,” “TRH receptor,” “neuroendocrine”).

Screen studies : Exclude non-peer-reviewed sources and industrial applications.

Consult experts : Validate findings with neuroendocrinology consortia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.